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Compound of Interest

Compound Name: Nevirapine-d8

Cat. No.: B15562385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of deuterated Nevirapine, with a focus on Nevirapine-d8. Given the limited publicly available
information on the direct synthesis of Nevirapine-d8, this document outlines a proposed
synthetic route based on established methods for the non-deuterated parent compound and
known deuteration techniques. The characterization and biological data are primarily based on
studies of closely related deuterated analogs, such as 12-d3-Nevirapine, to provide a thorough
understanding of the impact of deuteration on the molecule's properties.

Introduction to Deuterated Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of
HIV-1 infection. Deuteration, the selective replacement of hydrogen atoms with their heavier
isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic
profile of a molecule. Specifically, the increased mass of deuterium can lead to a stronger
carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow
down metabolic processes that involve the cleavage of this bond, a phenomenon known as the
kinetic isotope effect. In the case of Nevirapine, deuteration is explored to reduce the formation
of certain metabolites that may be associated with adverse effects, such as hepatotoxicity.[1][2]

Proposed Synthesis of Nevirapine-d8
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A direct, validated synthetic protocol for Nevirapine-d8 is not readily available in published
literature. However, a plausible synthetic route can be proposed by adapting established one-
pot synthesis methods for Nevirapine, utilizing deuterated starting materials.[3][4][5][6] The key
would be the synthesis of deuterated precursors, such as deuterated 2-chloro-3-amino-4-
picoline and deuterated 2-cyclopropylaminonicotinic acid.

Synthesis of Deuterated Precursors

The synthesis of the deuterated precursors would be the initial and most critical phase.

e Deuterated 2-chloro-3-amino-4-picoline (CAPIC-d4): The four deuterium atoms could be
introduced on the picoline ring. This would likely involve a multi-step synthesis starting from a
deuterated pyridine derivative.

» Deuterated 2-cyclopropylaminonicotinic acid (CAN-d4): The deuterium atoms could be
incorporated into the cyclopropyl and pyridine rings. The synthesis could start from
deuterated nicotinic acid.[7]

Proposed One-Pot Synthesis of Nevirapine-d8

Once the deuterated precursors are obtained, a one-pot synthesis, similar to efficient methods
developed for non-deuterated Nevirapine, can be employed.[3][4]

Reaction Scheme:

Deuterated Methyl 2-cyclopropylaminonicotinate (Me-CAN-d4) + Deuterated 2-chloro-3-amino-
4-picoline (CAPIC-d4) — Nevirapine-d8

Experimental Protocol (Proposed):

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous diglyme under a nitrogen
atmosphere.

e Base Addition: Carefully add sodium hydride (NaH) to the solvent.

» Addition of Precursors: A solution of deuterated 2-chloro-3-amino-4-picoline (CAPIC-d4) in
anhydrous diglyme is slowly added to the heated NaH suspension. This is followed by the
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slow addition of a solution of deuterated methyl 2-cyclopropylaminonicotinate (Me-CAN-d4)
in anhydrous toluene/diglyme.

Reaction: The reaction mixture is heated to facilitate the condensation and subsequent
cyclization reactions.

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the
excess NaH is carefully quenched with water. The crude Nevirapine-d8 is then precipitated,
filtered, and washed. Purification can be achieved by recrystallization from a suitable solvent
system to yield the final product.

Characterization of Nevirapine-d8

The characterization of the synthesized Nevirapine-d8 would be crucial to confirm its identity,

purity, and the extent of deuteration.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H NMR would be used to confirm the
absence of protons at the deuterated positions. 2H NMR would show signals corresponding
to the deuterium atoms. 13C NMR would provide information about the carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
determine the exact molecular weight of Nevirapine-d8, confirming the incorporation of eight
deuterium atoms. Tandem mass spectrometry (MS/MS) would be used to analyze the
fragmentation pattern, which can provide further structural confirmation.[8][9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard
method for determining the purity of Nevirapine.[10][11][12] A validated HPLC method would
be used to assess the purity of the synthesized Nevirapine-d8 and to quantify it in various
matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation
power of HPLC with the detection capabilities of mass spectrometry, making it a powerful
tool for identifying and quantifying Nevirapine-d8 and its metabolites in biological samples.
[13][14][15]
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In Vitro Metabolic Studies and Data

The primary rationale for deuterating Nevirapine is to alter its metabolism. In vitro studies using
human liver microsomes and hepatocytes are essential to evaluate these effects. The following
data, derived from studies on 12-d3-Nevirapine, provide insights into the expected metabolic
profile of a deuterated Nevirapine analog.

Impact of Deuteration on Metabolite Formation

Deuteration at the 12-position of Nevirapine (12-d3-NVP) has been shown to significantly
reduce the formation of the 12-hydroxy-Nevirapine (12-OHNVP) metabolite.[1][16]

Table 1: Formation of 12-OHNVP in Human Hepatocytes[1]

Fold Decrease in 12-

Compound Treatment Duration

OHNVP vs. NVP
12-d3-NVP (10 pM) 24 hours 10.6
12-d3-NVP (10 pM) 48 hours 13.2

This reduction in 12-hydroxylation can lead to "metabolic switching," where the drug is
metabolized through alternative pathways.[2]

Table 2: Metabolite Formation in Recombinant CYP3A4 Incubations[2][17][18]
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Relative Peak Area Ratio

Compound (50 pM) Metabolite (Metabolite/internal
Standard)
Nevirapine (NVP) 2-hydroxy-NVP ~1.5
12-d3-NVP 2-hydroxy-NVP ~2.5
Nevirapine (NVP) 12-hydroxy-NVP ~3.0
12-d3-NVP 12-hydroxy-NVP ~0.5
Nevirapine (NVP) Glutathione Conjugate ~0.2
12-d3-NVP Glutathione Conjugate ~0.8

Enzyme Kinetics

The kinetic isotope effect can be quantified by measuring the enzymatic reaction rates for the
deuterated and non-deuterated compounds.

Table 3: Kinetic Isotope Effect on 12-OHNVP Formation in Human Liver Microsomes[1][16]

Parameter Value

Observed Kinetic Isotope Effect 10.1

Experimental Protocols for In Vitro Metabolism

Hepatocyte Metabolism Assay:[1]
o Cell Culture: Plate primary human hepatocytes in collagen-coated plates.

o Treatment: Treat the hepatocytes with Nevirapine or deuterated Nevirapine at various
concentrations for specified time periods (e.g., 24 and 48 hours).

o Sample Collection: Collect the cell culture medium at the end of the treatment period.

e Analysis: Analyze the collected medium for the presence and quantity of Nevirapine and its
metabolites using LC-MS/MS.
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Glutathione Trapping Assay:[2][17]

e Incubation: Incubate Nevirapine or deuterated Nevirapine with human liver microsomes or
recombinant CYP enzymes in the presence of reduced glutathione (GSH) and an NADPH-
regenerating system.

e Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

o Analysis: Analyze the samples by LC-MS to detect and identify any glutathione-conjugated
metabolites.

Visualizations
Metabolic Pathway of Nevirapine

The metabolism of Nevirapine is primarily mediated by cytochrome P450 enzymes, leading to
the formation of several hydroxylated metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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